molecular formula C10H8N6O2S2 B2725895 2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 877630-23-4

2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2725895
CAS RN: 877630-23-4
M. Wt: 308.33
InChI Key: HVPONRJUCLDLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a versatile chemical compound with immense potential in scientific research. It belongs to the class of organic compounds known as hippuric acids .


Synthesis Analysis

The synthesis of this compound involves the annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring . The key intermediate for the synthesis of polyfunctionally substituted heterocycles incorporating the pyrazolo [3,4-d]pyrimidin-4-one moiety is 2- (4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo [3,4-d]pyrimidin-6-yl)acetonitrile .

Scientific Research Applications

Crystal Structures and Conformation

Research has explored the crystal structures of related compounds, providing insights into their folded conformation. This knowledge is crucial for understanding the chemical and physical properties of these compounds, which can influence their reactivity and interactions with biological targets. For instance, compounds with similar structures have been analyzed for their intramolecular hydrogen bonding and molecular conformation, which are vital for their biological activity and interaction with other molecules (Subasri et al., 2016).

Antimicrobial and Antitumor Activity

The antimicrobial activity of compounds incorporating similar molecular frameworks has been studied, highlighting their potential in treating microbial infections. For example, derivatives of these compounds have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Bondock et al., 2008).

Furthermore, research into similar compounds has demonstrated significant antitumor activity, with some studies identifying promising inhibitory effects on various cancer cell lines. These findings suggest potential therapeutic applications in cancer treatment, emphasizing the importance of structural modifications to enhance biological activity (Albratty et al., 2017).

Synthesis and Characterization

The synthesis of related compounds and their characterization through techniques such as IR, NMR, and mass spectrometry has been a focus of research. This process is crucial for the development of new compounds with potential biological applications. Studies have detailed the synthesis routes and provided insights into the molecular structure of these compounds, laying the groundwork for further modifications and biological testing (Fadda et al., 2017).

Mechanism of Action

properties

IUPAC Name

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2S2/c17-6(13-9-11-1-2-19-9)4-20-10-14-7-5(3-12-16-7)8(18)15-10/h1-3H,4H2,(H,11,13,17)(H2,12,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPONRJUCLDLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.